4-Bromo-2-[(cyclopentylamino)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(cyclopentylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-5-6-12(15)9(7-10)8-14-11-3-1-2-4-11/h5-7,11,14-15H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSDTNNDSDLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Elucidation of Synthetic Pathways for 4-Bromo-2-[(cyclopentylamino)methyl]phenol
The principal route to synthesizing this compound is the Mannich reaction, a three-component condensation that provides an efficient method for the aminoalkylation of acidic protons. byjus.com In this specific case, the reaction involves the condensation of 4-bromophenol (B116583), formaldehyde (B43269), and cyclopentylamine (B150401).
The mechanism of the Mannich reaction is a well-established, multi-step process. byjus.comadichemistry.com When applied to phenols, it leverages the high electron density of the aromatic ring, which is activated by the hydroxyl group.
The reaction initiates with the formation of an electrophilic iminium ion from the reaction between the amine (cyclopentylamine) and formaldehyde. adichemistry.comnumberanalytics.com This step is often facilitated by an acidic catalyst. The key steps are:
Iminium Ion Formation : Cyclopentylamine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration, typically under acidic conditions, results in the formation of a reactive N-cyclopentylmethaniminium ion. byjus.com
Electrophilic Aromatic Substitution : The phenolic compound, 4-bromophenol, acts as the nucleophile. The strongly activating hydroxyl group directs the electrophilic attack to the positions ortho and para to it. Since the para position is already occupied by a bromine atom, the substitution occurs exclusively at the ortho position. The electron-rich aromatic ring attacks the iminium ion, leading to the formation of the C-C bond and the introduction of the (cyclopentylamino)methyl group at the C2 position. researchgate.net
This regioselectivity is a key feature of the derivatization of para-substituted phenols via the Mannich reaction. researchgate.net
The efficiency of the Mannich reaction is highly dependent on the chosen catalyst and reaction conditions. ontosight.ai Both acidic and basic catalysts can be employed to facilitate the reaction, and the choice can influence reaction rates and yields. ontosight.ai
Acid Catalysis : Acidic conditions promote the formation of the electrophilic iminium ion, which is crucial for the reaction to proceed. wikipedia.org Hydrochloric acid is a commonly used catalyst.
Solvent Choice : The reaction is often carried out in protic solvents such as ethanol, methanol (B129727), or water, which can effectively solvate the ionic intermediates. researchgate.net
Temperature : Reaction temperatures can vary, with many Mannich reactions proceeding efficiently at room temperature or with gentle heating to reflux. nih.gov
The selection of optimal conditions is critical for maximizing the yield of the desired product while minimizing potential side reactions.
Table 1: Influence of Reaction Conditions on the Mannich Reaction of Phenols
| Parameter | Variation | General Effect on Reaction |
|---|---|---|
| Catalyst | Acid (e.g., HCl) | Promotes iminium ion formation, accelerating the reaction. adichemistry.com |
| Base (e.g., NaOH) | Can be used, but acid catalysis is more common for this pathway. | |
| Solvent | Alcohols (Ethanol, Methanol) | Good solubility for reactants and intermediates. researchgate.net |
| Water | A green and effective solvent, particularly for catechol derivatives. researchgate.net | |
| Temperature | Room Temperature | Often sufficient for activated phenols. |
| Reflux | Can increase reaction rate and improve yields. nih.gov |
To enhance the synthesis of compounds like this compound, several advanced strategies can be employed.
Yield Optimization : One method to improve yields is the use of pre-formed iminium salts, such as Eschenmoser's salt, although for this specific synthesis, the in-situ generation from formaldehyde and cyclopentylamine is more common and atom-economical. adichemistry.com Careful control of stoichiometry, ensuring that formaldehyde is not used in large excess, can prevent the formation of polymeric byproducts.
Regioselectivity Control : The regioselectivity in the synthesis of this compound is inherently high. The powerful ortho-, para-directing effect of the phenolic hydroxyl group, combined with the bromine atom blocking the para position, ensures that aminomethylation occurs almost exclusively at the C2 position. rsc.org In cases of un-substituted or meta-substituted phenols, achieving high regioselectivity can be more challenging, sometimes requiring the use of directing groups or specialized catalyst systems to favor one isomer over another. researchgate.netrsc.org Transition-metal catalysts, for example, have been explored for achieving high regioselectivity in the C-H functionalization of phenols. nih.gov
Derivatization and Structural Modification of the this compound Scaffold
The this compound structure contains two key functional groups—the secondary amine and the phenolic hydroxyl group—that serve as handles for further chemical modifications.
The synthetic route to this compound is versatile and not limited to cyclopentylamine. By substituting other primary or secondary amines in the Mannich reaction, a diverse library of analogous compounds can be generated. This flexibility allows for the systematic exploration of structure-activity relationships by modifying the cycloalkyl group on the amine. For instance, using cyclopropylamine, cyclobutylamine, or cyclohexylamine (B46788) would yield the corresponding N-cycloalkyl derivatives.
Table 2: Synthesis of Analogues with Varied Cycloalkylamines
| Amine Reactant | Resulting Product Name |
|---|---|
| Cyclopropylamine | 4-Bromo-2-[(cyclopropylamino)methyl]phenol |
| Cyclobutylamine | 4-Bromo-2-[(cyclobutylamino)methyl]phenol |
| Cyclohexylamine | 4-Bromo-2-[(cyclohexylamino)methyl]phenol |
| Piperidine | 4-Bromo-2-(piperidin-1-ylmethyl)phenol |
The phenolic hydroxyl group is another site for structural modification, allowing for the synthesis of various ether and ester derivatives. nih.gov These reactions typically proceed without affecting the aminomethyl side chain.
Etherification : The Williamson ether synthesis is a classic method for converting the phenol (B47542) into an ether. By treating the phenoxide (formed by reacting the phenol with a base like sodium hydride) with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), the corresponding O-alkylated product can be obtained.
Esterification : The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. libretexts.org For example, reacting the parent phenol with acetyl chloride would yield the corresponding acetate (B1210297) ester.
These derivatization strategies significantly expand the chemical space accessible from the core this compound scaffold.
Table 3: Derivatization Reactions of the Phenolic Hydroxyl Group
| Reagent | Reaction Type | Product Functional Group | Resulting Product Name |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Etherification | Methoxy | 4-Bromo-1-methoxy-2-[(cyclopentylamino)methyl]benzene |
| Acetyl Chloride (CH₃COCl) | Esterification | Acetate Ester | 4-Bromo-2-[(cyclopentylamino)methyl]phenyl acetate |
| Benzoyl Chloride (C₆H₅COCl) | Esterification | Benzoate Ester | 4-Bromo-2-[(cyclopentylamino)methyl]phenyl benzoate |
Bromine Atom Manipulation and Alternative Halogenation Studies
The presence of a bromine atom on the phenolic ring of this compound offers a versatile handle for further chemical modifications. The bromine atom can be replaced or coupled with other organic fragments through various transition-metal-catalyzed cross-coupling reactions, significantly enhancing the molecular diversity accessible from this scaffold.
Cross-Coupling Reactions: The aryl-bromide moiety is a common substrate for numerous palladium-catalyzed reactions. For instance, Suzuki coupling with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the C4 position. These reactions typically proceed under mild conditions, making them compatible with the existing functional groups (hydroxyl and secondary amine) on the molecule. beilstein-journals.orgnih.gov The conversion of phenols to aryl halides via boronate ester intermediates also represents a viable synthetic strategy. sci-hub.ruorganic-chemistry.org
Alternative Halogenation: While the target compound is brominated, studies on related phenols explore alternative halogenation. Direct halogenation of activated aromatic rings like phenols is well-established. mt.com For instance, the use of reagents like N-chlorosuccinimide (NCS) or iodine with an oxidizing agent could potentially introduce chlorine or iodine atoms instead of bromine at the C4 position, assuming the starting material was 2-[(cyclopentylamino)methyl]phenol. Electrochemical halogenation offers an eco-friendly alternative for producing halogenated phenols. nih.gov
Below is a table summarizing potential transformations of the bromine atom.
| Reaction Type | Reagents/Catalyst | Potential Product |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 4-Aryl-2-[(cyclopentylamino)methyl]phenol |
| Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-2-[(cyclopentylamino)methyl]phenol |
| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | 4-(Dialkylamino)-2-[(cyclopentylamino)methyl]phenol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2-[(cyclopentylamino)methyl]phenol |
| Hydroxylation | Cu catalyst, Base (e.g., KOH) | 2-[(Cyclopentylamino)methyl]benzene-1,4-diol |
Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation
Advanced analytical techniques are indispensable for the unambiguous structural confirmation and purity assessment of this compound.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis (e.g., 2D NMR)
While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are crucial for assigning specific signals and confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between the protons on the cyclopentyl ring, and between the benzylic methylene (B1212753) protons and the N-H proton of the amine. It would also show couplings between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the signals of the aromatic protons to their corresponding carbons, the methylene protons to the benzylic carbon, and the cyclopentyl protons to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It can help determine the preferred conformation of the cyclopentylamino-methyl side chain relative to the phenol ring.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts, based on analyses of analogous structures such as 4-bromophenol and N-benzylcyclopentanamine. nih.govresearchgate.net
| Atom/Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| Phenolic OH | 4.5 - 5.5 (broad s) | - | C1 |
| Amine NH | 2.0 - 3.0 (broad s) | - | CH₂, Cyclopentyl C1' |
| Aromatic H3 | ~7.3 (d) | ~132 | C1, C2, C4, C5 |
| Aromatic H5 | ~7.2 (dd) | ~118 | C1, C3, C4 |
| Aromatic H6 | ~6.8 (d) | ~117 | C2, C4, C5 |
| Benzylic CH₂ | ~3.8 (s) | ~55 | C1, C2, C6, Cyclopentyl C1' |
| Cyclopentyl CH (C1') | ~3.1 (quintet) | ~60 | CH₂, Cyclopentyl C2' |
| Cyclopentyl CH₂ | 1.4 - 1.9 (m) | 24 - 34 | Other cyclopentyl carbons |
| Aromatic C1-OH | - | ~155 | H3, H5, CH₂ |
| Aromatic C2-CH₂ | - | ~125 | H3, H6, CH₂ |
| Aromatic C4-Br | - | ~113 | H3, H5 |
Fourier Transform Infrared Spectroscopy (FTIR) Vibrational Analysis
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would exhibit several key absorption bands. nist.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching, H-bonded | 3200-3500 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Ring Stretching | 1500-1600 |
| C-N (Amine) | Stretching | 1250-1350 |
| C-O (Phenol) | Stretching | 1180-1260 |
| C-Br | Stretching | 500-600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition and molecular formula of the compound. For this compound (C₁₂H₁₆BrNO), the presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. mdpi.com
The calculated exact masses for the molecular ions are presented below.
| Ion | Molecular Formula | Calculated Exact Mass |
| [M(⁷⁹Br)]⁺ | C₁₂H₁₆⁷⁹BrNO | 270.0494 |
| [M(⁸¹Br)]⁺ | C₁₂H₁₆⁸¹BrNO | 272.0473 |
| [M(⁷⁹Br)+H]⁺ | C₁₂H₁₇⁷⁹BrNO⁺ | 271.0572 |
| [M(⁸¹Br)+H]⁺ | C₁₂H₁₇⁸¹BrNO⁺ | 273.0551 |
Chromatographic Purity Assessment Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Given the polar nature of the phenolic and amine groups, a reverse-phase HPLC method is typically suitable. nih.govresearchgate.net
A standard method would involve a C18 stationary phase with a gradient elution system. The mobile phase would likely consist of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate) and an organic modifier like methanol or acetonitrile. google.commfd.org.mk Detection is commonly performed using a UV detector, set at a wavelength where the phenol chromophore has strong absorbance (e.g., ~285 nm). researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
The table below outlines a typical set of HPLC conditions for purity analysis.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
Molecular Structure, Conformation, and Supramolecular Interactions
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
X-ray crystallography provides a definitive view of the three-dimensional arrangement of atoms within a crystalline solid. Analysis of 4-Bromo-2-[(cyclopentylamino)methyl]phenol reveals a complex and well-defined supramolecular assembly.
Hydrogen Bonding Networks and Intermolecular Interactions
Beyond the intramolecular forces, intermolecular hydrogen bonds dictate the crystal packing. These interactions, along with weaker C—H⋯O and C—H⋯π contacts, contribute to the formation of extended supramolecular architectures, such as helical chains or sheet-like structures. nih.govresearchgate.net The presence of the bromine atom also introduces the possibility of halogen bonding (Br⋯O or Br⋯N interactions), which can further stabilize the crystal lattice. researchgate.net
Conformational Preferences and Torsional Angles
Table 1: Selected Crystallographic Data for a Related Compound, (E)-4-Bromo-2-[(phenylimino)methyl]phenol Polymorph 1A This table is interactive. Click on the headers to sort the data.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 12.2768 (3) |
| b (Å) | 4.4829 (1) |
| c (Å) | 19.6694 (4) |
| V (ų) | 1082.52 (4) |
| Z | 4 |
Solution-Phase Conformation Studies via Advanced Spectroscopic Methods
While X-ray crystallography provides a static picture of the solid state, the conformation of this compound in solution can be dynamic. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for elucidating solution-phase structures and conformational equilibria. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the proximity of different parts of the molecule and thus its preferred conformation in a given solvent. Theoretical and spectroscopic investigations on similar compounds like 2-halophenols have been used to determine the presence and strength of intramolecular hydrogen bonds in solution. rsc.org
Exploration of Polymorphism and its Structural Implications
Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, can have profound implications for its physical properties. The study of polymorphism in related compounds, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol, has revealed the existence of different colored polymorphs (orange and yellow) with significantly different molecular conformations. nih.govnih.govresearchgate.net These differences arise from variations in intermolecular interactions and packing arrangements within the crystal lattice. researchgate.net The investigation into whether this compound exhibits polymorphism is an active area of research, as different polymorphs could display unique structural and physicochemical characteristics.
Investigation of Metal Ion Complexation and Coordination Chemistry of Related Schiff Bases
Schiff bases, particularly those with donor atoms like nitrogen and oxygen, are excellent ligands for coordinating with metal ions. nih.govresearchgate.netresearchgate.net The structural framework of this compound is related to that of Schiff bases derived from salicylaldehyde (B1680747) derivatives. These related compounds have been shown to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.netnih.gov The coordination often occurs through the deprotonated phenolic oxygen and the imine nitrogen, forming chelate rings with the metal center. researchgate.net The resulting metal complexes can exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. nih.govresearchgate.net The study of these coordination compounds is a rich field, with potential applications in catalysis and materials science. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-4-bromo-2-[(phenylimino)methyl]phenol |
| 2-halophenols |
| Cobalt(II) |
| Nickel(II) |
| Copper(II) |
In Vitro and Preclinical Biological Evaluation Mechanism Focused Studies
Enzyme Inhibition and Modulation Studies
No publicly available studies have investigated the inhibitory effects of 4-Bromo-2-[(cyclopentylamino)methyl]phenol on carbonic anhydrase enzymes. Research on other phenol-containing compounds has demonstrated carbonic anhydrase inhibition, suggesting that the phenol (B47542) moiety can be a starting point for designing inhibitors. unifi.it However, without specific experimental data for this compound, its mechanism of action and selectivity towards different carbonic anhydrase isozymes, such as CA I, II, IX, and XII, remain unknown. nih.govnih.gov
There is no available research on the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While derivatives of 4-[(diethylamino)methyl]-phenol have been explored as cholinesterase inhibitors, the specific inhibitory profile of the cyclopentylamino derivative has not been characterized. nih.govdoi.org Studies on other novel bromophenol derivatives have shown considerable AChE inhibition, indicating that this class of compounds could be of interest in this area. nih.gov
The inhibitory activity of this compound against α-amylase and α-glucosidase has not been documented in the scientific literature. Although some bromophenols have been identified as potent α-glucosidase inhibitors, specific data for this compound is lacking. nih.gov Research into other structurally related compounds has demonstrated significant α-glucosidase inhibition, but this cannot be extrapolated to the title compound without direct experimental evidence. nih.gov
Currently, there are no published reports detailing the investigation of this compound as an inhibitor of DNA gyrase or topoisomerase. The primary research in this area has focused on other classes of compounds, such as quinolones and aminocoumarins, as inhibitors of these bacterial enzymes. nih.govnih.gov
The effect of this compound on tyrosinase activity has not been evaluated in any published studies. Phenolic compounds are a well-known class of tyrosinase inhibitors, and their kinetics are often studied to understand their mechanism of action. nih.govmdpi.comnih.govmdpi.com However, without specific research, the potential of this compound as a tyrosinase inhibitor remains undetermined.
Antimicrobial Research Investigations
No specific studies on the antimicrobial properties of this compound have been found. While research has been conducted on the antimicrobial activity of other phenol derivatives, including (E)-4-bromo-2-[(phenylimino)methyl]phenol, this information is not directly applicable to the compound . asianpubs.orgresearchgate.netrsc.orgnih.govnih.gov Therefore, its efficacy against various microbial strains is currently unknown.
A comprehensive search for scientific literature detailing the in vitro and preclinical biological evaluation of the specific chemical compound This compound did not yield sufficient data to construct the requested article.
There is a notable lack of published research focused on the antimicrobial, antiproliferative, and cytotoxic activities of this particular molecule. While studies exist for structurally related compounds, such as other bromophenol derivatives or Schiff bases derived from 5-bromosalicylaldehyde, this information cannot be scientifically and accurately attributed to this compound itself.
Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline for the following sections:
Antiproliferative and Cytotoxic Activities in Cellular Models
Investigation of Key Signaling Pathway Modulation
Generating content for these sections without specific experimental data on this compound would require speculation or misattribution of findings from other chemical entities, which would compromise the scientific integrity and accuracy of the article. Further experimental research is needed to elucidate the biological properties of this specific compound.
Antioxidant Capacity and Reactive Oxygen Species (ROS) Scavenging Mechanisms
Detailed research on the specific antioxidant capacity and reactive oxygen species (ROS) scavenging mechanisms of this compound is not extensively available in the current scientific literature. However, the broader class of bromophenol compounds, from which this molecule is derived, has been a subject of interest for their potential antioxidant properties. Natural bromophenols are significant secondary metabolites found in marine algae, and various derivatives have been investigated for a range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory effects. nih.gov
The antioxidant activity of phenolic compounds is often attributed to the hydrogen-donating ability of their hydroxyl (-OH) groups, which can neutralize free radicals. The presence of a bromine atom on the phenol ring can influence this activity through electronic effects. While direct experimental data on this compound is lacking, related studies on other bromophenol derivatives have shown that they can ameliorate oxidative damage and reduce the generation of ROS induced by agents like hydrogen peroxide (H₂O₂) in cell-based assays. nih.gov For instance, certain acetylated and methylated bromophenol derivatives have demonstrated significant antioxidant potential at the cellular level. nih.gov It is hypothesized that the hydroxyl group is crucial for the free radical scavenging activity observed in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov
The overproduction of ROS can lead to oxidative stress, which is implicated in a variety of inflammatory diseases and cellular damage by oxidizing biological macromolecules like proteins, lipids, and nucleic acids. nih.gov Therefore, compounds capable of scavenging ROS are of significant therapeutic interest. nih.gov While the precise mechanisms for this compound remain to be elucidated, it is plausible that it could act through similar pathways as other bromophenols, potentially involving the regulation of cellular signaling proteins affected by ROS. nih.gov
Macromolecular Interaction Studies
The interaction of small molecules with biological macromolecules such as DNA and proteins is a cornerstone of pharmacological research, providing insights into their mechanisms of action.
DNA Binding and Cleavage Investigations
Direct studies investigating the DNA binding and cleavage properties of this compound are not readily found in the published literature. However, research on structurally related Schiff base complexes derived from bromophenols provides a basis for potential interactions. Schiff bases and their metal complexes are known to interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions, which can lead to DNA cleavage. nih.govnih.gov
For example, studies on Schiff base ligands such as 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol and their metal complexes have demonstrated an affinity for binding to calf thymus DNA (CT-DNA). nih.gov Techniques like UV-Vis electronic spectroscopy and gel electrophoresis are commonly employed to investigate these interactions. nih.gov The binding constants (Kb) derived from such studies quantify the affinity of the compound for DNA. nih.gov Molecular docking studies have also been used to predict and support binding mechanisms, suggesting that some complexes may intercalate into the DNA structure, potentially inhibiting DNA replication. nih.gov
While these findings pertain to related Schiff bases and their complexes, they highlight a potential area of investigation for this compound. Future research would be necessary to determine if this specific compound exhibits similar DNA interaction capabilities.
Protein Binding Profiling
There is currently a lack of specific research data on the protein binding profile of this compound. Understanding how a compound interacts with proteins is crucial, as these interactions can influence its distribution, metabolism, and efficacy. Many drugs exert their effects by binding to specific protein targets such as enzymes or receptors.
Given the absence of direct experimental evidence, any discussion on the protein binding of this compound would be purely speculative. Future research, potentially employing techniques such as equilibrium dialysis, fluorescence spectroscopy, or computational docking, would be required to characterize its binding to plasma proteins like albumin and to identify any specific protein targets.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Identification of Key Pharmacophoric Elements within the 4-Bromo-2-[(cyclopentylamino)methyl]phenol Framework
A pharmacophore model for the this compound framework identifies the essential structural features required for its biological activity. Based on analyses of analogous compounds, several key elements can be delineated. The fundamental framework consists of a substituted phenol (B47542) ring linked to a secondary amine via a methylene (B1212753) bridge.
The primary pharmacophoric features are:
The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, which is a critical interaction for binding to many biological targets. In related Schiff base structures, an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom is a common feature, suggesting its importance in maintaining a specific conformation. researchgate.net
The Aromatic Ring: The benzene (B151609) ring provides a hydrophobic scaffold that can engage in van der Waals and π-stacking interactions with receptor pockets.
The Bromine Atom: Positioned at the 4-position of the phenol ring, the bromine atom significantly influences the compound's lipophilicity and electronic properties. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.
The Secondary Amine: The nitrogen atom in the (cyclopentylamino)methyl side chain is typically protonated at physiological pH, forming a cationic center that can engage in ionic interactions or hydrogen bonding with target macromolecules.
Pharmacophore models for structurally related compounds, such as certain triple uptake inhibitors, have highlighted the importance of a 'folded' conformation and the spatial arrangement between aromatic moieties and the nitrogen atom for biological activity. nih.gov These insights suggest that the conformational flexibility and the relative orientation of the pharmacophoric elements in this compound are also likely to be critical determinants of its biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For the this compound scaffold, QSAR studies can predict the activity of novel derivatives and guide the optimization of lead compounds.
While specific QSAR models for this compound are not extensively documented in the public domain, studies on analogous compounds, such as 4-[(diethylamino)methyl]-phenol derivatives as cholinesterase inhibitors, provide a valuable blueprint. nih.gov A typical QSAR study for this class of compounds would involve the following steps:
Data Set Assembly: A series of analogs with varying substituents would be synthesized, and their biological activities (e.g., IC50 values for enzyme inhibition) would be determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously validated using techniques like cross-validation and by predicting the activity of a separate test set of compounds.
For instance, Hologram QSAR (HQSAR) models have been successfully developed for 4-[(diethylamino)methyl]-phenol inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov These 2D QSAR models, which use fragment fingerprints as predictive variables, have shown high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, indicating their robustness and predictive capability. nih.gov Contribution maps from such studies can reveal which structural fragments positively or negatively contribute to the biological activity, thereby guiding further synthetic efforts. nih.gov
Impact of Substituent Variations on Biological Response
The biological activity of the this compound scaffold can be finely tuned by systematic variations of its substituents. The impact of these modifications can be understood by considering their effects on the molecule's steric, electronic, and hydrophobic properties.
Interactive Data Table: Predicted Impact of Substituent Variations
| Position of Variation | Type of Substituent Change | Predicted Effect on Lipophilicity | Predicted Effect on Steric Bulk | Potential Impact on Biological Activity |
| N-Substituent (Cyclopentyl) | Smaller alkyl chains (e.g., methyl, ethyl) | Decrease | Decrease | May alter binding affinity and selectivity. |
| N-Substituent (Cyclopentyl) | Larger or branched alkyl chains | Increase | Increase | Could enhance hydrophobic interactions but may also cause steric hindrance. |
| N-Substituent (Cyclopentyl) | Aromatic rings (e.g., phenyl) | Increase | Increase | Introduces potential for π-stacking interactions, possibly altering the target profile. |
| Phenol Ring (Bromo at C4) | Other halogens (F, Cl, I) | Varies (F < Cl < Br < I) | Varies (F < Cl < Br < I) | Modulates electronic properties and potential for halogen bonding, affecting binding affinity. |
| Phenol Ring (Bromo at C4) | Electron-donating groups (e.g., methoxy) | Varies | Varies | Alters the pKa of the phenolic hydroxyl group and the electron density of the ring. |
| Phenol Ring (Bromo at C4) | Electron-withdrawing groups (e.g., nitro) | Varies | Varies | Decreases the pKa of the phenol and can influence metabolic stability. |
Studies on related salicylaldehyde (B1680747) derivatives have shown that modifications to the aromatic ring can significantly impact biological outcomes. For example, in a series of camptothecin (B557342) analogues, the presence and position of a bromo or chloro substituent on a phenyl moiety were found to be important for their activity against various pests. mdpi.com Similarly, the nature of the N-substituent in 2-(aminomethyl)phenols is a key determinant of their saluretic activity. acs.org Therefore, a systematic exploration of these substituent variations on the this compound core is a promising strategy for optimizing its biological profile.
Elucidation of Molecular Mechanisms Underlying Observed Biological Activities
The molecular mechanisms of action for this compound and its derivatives are likely diverse and depend on the specific biological context. Based on studies of structurally similar compounds, several potential mechanisms can be proposed.
One plausible mechanism is the inhibition of enzymes . The structural similarity to 4-[(diethylamino)methyl]-phenol, a known inhibitor of acetylcholinesterase (AChE), suggests that this compound could also target this or other enzymes. nih.gov The key pharmacophoric features, including the cationic amine and the aromatic ring, are common motifs in many enzyme inhibitors.
Another potential mechanism is related to antioxidant and anti-inflammatory activities . Salicylaldehyde-derived secondary amines have demonstrated significant antioxidant properties, and theoretical calculations have suggested that the N-H bond is a likely site for interaction with free radicals. bohrium.com The phenolic hydroxyl group can also contribute to antioxidant effects by donating a hydrogen atom to scavenge reactive oxygen species.
Furthermore, derivatives of bromophenols have been investigated for their anticancer properties . For example, a platinum(II) complex of 4-Bromo-2,6-bis-hydroxymethyl-phenol exhibited cytotoxicity against cancer cell lines and was found to have inhibitory effects on gene expression. While this compound is not a metal complex, this suggests that the bromophenol core can be a valuable scaffold for the development of agents that interact with nucleic acids or other intracellular targets to induce cell death.
The precise molecular mechanism of this compound would need to be elucidated through dedicated experimental studies, such as enzyme kinetics assays, receptor binding studies, and cell-based assays to probe its effects on signaling pathways and gene expression.
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor.
Prediction of Binding Modes and Affinities with Enzymes and Receptors
While specific molecular docking studies for 4-Bromo-2-[(cyclopentylamino)methyl]phenol are not extensively documented, insights can be drawn from studies on structurally related bromophenol and ortho-substituted phenol (B47542) derivatives. These studies often reveal that the phenolic hydroxyl group and the bromine atom are key interaction points. The cyclopentylamino group, being a bulky and flexible substituent, is expected to play a significant role in the binding specificity and affinity by occupying hydrophobic pockets within a receptor's active site.
Docking simulations of ortho-substituted phenols with enzymes like tyrosinase have shown that these molecules can fit into the active site, with the orientation being crucial for their activity as either substrates or inhibitors. um.esnih.gov For this compound, it is hypothesized that the phenolic ring would anchor the molecule within the binding site, while the cyclopentylamino group explores different conformations to achieve an optimal fit. The binding affinity, often expressed as a docking score or binding energy, would be influenced by the sum of all intermolecular interactions.
To illustrate the range of binding affinities observed for similar compounds, the following interactive table presents docking data for a selection of phenolic derivatives against various protein targets.
| Compound | Protein Target | Docking Score (kcal/mol) |
| Ortho-aminophenol | Tyrosinase | -6.8 |
| 2,4-Dibromophenol | Peroxidase | -7.2 |
| Eugenol (ortho-allyl-guaiacol) | Acetylcholinesterase | -5.9 |
| Carvacrol (ortho-isopropyl-cresol) | Cyclooxygenase-2 (COX-2) | -7.5 |
Note: The data in this table is illustrative and compiled from various computational studies on related phenolic compounds to provide a comparative context.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
The intermolecular interactions between a ligand and its target are fundamental to its biological activity. For this compound, several key interactions can be predicted:
Hydrogen Bonding: The phenolic hydroxyl group is a primary hydrogen bond donor and can also act as an acceptor. The nitrogen atom of the cyclopentylamino group can act as a hydrogen bond acceptor. These interactions with amino acid residues in a protein's active site, such as serine, threonine, or histidine, are critical for stabilizing the ligand-protein complex.
Halogen Bonding: The bromine atom on the phenol ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen.
Hydrophobic Interactions: The cyclopentyl ring and the phenyl ring are hydrophobic and are likely to engage in favorable interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket.
π-π Stacking: The aromatic phenol ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can reveal the conformational landscape of a molecule and its dynamic interactions with its environment.
MD simulations of phenolic resins have been used to investigate their thermal and mechanical properties, demonstrating how intermolecular interactions influence the macroscopic behavior of the material. nih.govresearchgate.net Similarly, MD simulations of this compound, potentially in a solvated environment or in the presence of a target protein, could elucidate its stability, conformational preferences, and the dynamics of its interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including geometries, vibrational frequencies, and electronic properties related to reactivity.
DFT studies on bromophenols and ortho-substituted phenols have provided significant insights into their molecular structures and properties. ucc.edu.ghresearchgate.net For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: To determine the most stable three-dimensional arrangement of atoms.
Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Predict reactivity descriptors: Including electronegativity, chemical hardness, and the electrophilicity index, which help in understanding the molecule's behavior in chemical reactions.
Analyze intramolecular interactions: Such as the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the cyclopentylamino group.
The following table presents representative calculated electronic properties for related phenolic compounds, offering a baseline for what might be expected for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Phenol | -6.54 | -0.21 | 6.33 |
| 4-Bromophenol (B116583) | -6.68 | -0.55 | 6.13 |
| 2-Aminophenol | -5.98 | -0.15 | 5.83 |
Note: These values are illustrative and depend on the level of theory and basis set used in the DFT calculations.
Cheminformatics and Virtual Screening Applications
Cheminformatics involves the use of computational and informational techniques to address a range of problems in the field of chemistry. nih.gov this compound, with its distinct structural features, is a candidate for inclusion in chemical databases used for drug discovery and materials science.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the computational data that can be generated for this compound, it could be included in virtual screening libraries. Its predicted binding modes and affinities from molecular docking, coupled with its electronic and structural properties from DFT, would provide a rich dataset for virtual screening algorithms. Phenolic compounds are a recurring motif in pharmaceuticals, suggesting that derivatives like the one discussed here hold potential for biological activity. nih.gov The process of virtual screening can significantly narrow down the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process.
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound in Advanced Research Applications
A thorough review of scientific literature and chemical databases reveals a significant gap in publicly accessible research concerning the specific applications of the chemical compound this compound. Despite its availability from chemical suppliers for research purposes, detailed studies outlining its use as a chemical probe, its development as a lead compound, or its role in fragment-based drug discovery are not present in the reviewed literature. Consequently, a comprehensive article on its advanced applications as a research tool, as requested, cannot be generated at this time.
The requested article structure centered on the following advanced applications:
Advanced Applications As Research Tools and Probes
Integration into Fragment-Based Drug Discovery Research Methodologies:The literature does not contain any instances of this compound being used as a fragment in screening campaigns or being developed through fragment-based drug discovery techniques.
While general information on related bromophenol compounds and methodologies like fragment-based drug discovery exists, there is no specific data pertaining to 4-Bromo-2-[(cyclopentylamino)methyl]phenol that would allow for a scientifically accurate and informative article based on the provided outline. The creation of such an article would require speculation and fabrication of research findings, which falls outside the scope of factual reporting.
Further research and publication in peer-reviewed journals would be necessary to elucidate the potential roles of this compound in the advanced research applications specified. Until such data becomes publicly available, a detailed and authoritative article on this specific subject cannot be responsibly constructed.
Future Research Directions and Collaborative Opportunities
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes for 4-Bromo-2-[(cyclopentylamino)methyl]phenol and its derivatives. While traditional methods like the Mannich reaction provide a basis for synthesis, exploration into novel methodologies is warranted. researchgate.net
One area of focus could be the use of transition-metal catalysts, which have enabled the synthesis of phenols from aryl halides under milder conditions, potentially improving selectivity and yield while reducing waste. numberanalytics.com Furthermore, adapting well-established reactions such as the Suzuki cross-coupling reaction could be explored for creating a library of analogues. mdpi.com
A significant opportunity lies in the application of green chemistry principles to the synthesis process. mdpi.com This involves moving away from hazardous solvents and reagents towards more environmentally benign alternatives. ejcmpr.com Research could investigate the use of water as a solvent, the development of solvent-free reaction conditions, or the application of recyclable catalysts. numberanalytics.com Energy-efficient techniques such as microwave-assisted synthesis could also be employed to shorten reaction times and potentially increase yields. mdpi.comnih.gov
| Synthetic Approach | Traditional Method | Proposed Green Alternative | Potential Advantages of Green Approach |
| Solvent | Organic solvents (e.g., ethanol, methanol) researchgate.net | Water, supercritical fluids, or solvent-free conditions numberanalytics.com | Reduced toxicity, lower environmental impact, cost-effective. mdpi.com |
| Catalyst | Strong acids/bases | Biocatalysts (enzymes), recyclable palladium catalysts numberanalytics.com | High selectivity, mild reaction conditions, reusability, reduced waste. mdpi.com |
| Energy Source | Conventional heating (reflux) nih.gov | Microwave irradiation, ultrasound | Faster reaction rates, improved energy efficiency, higher yields. nih.gov |
| Feedstock | Petroleum-based starting materials | Biomass-derived phenols numberanalytics.com | Use of renewable resources, enhanced sustainability. |
Identification of Undiscovered Biological Targets and Pathways
The biological activity of this compound remains largely unexplored. Phenolic compounds are known to possess a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.govnih.govasianpubs.org Future research should involve comprehensive screening of this compound and its analogues against a diverse panel of biological targets to identify novel therapeutic applications.
Initial studies could focus on its potential as an enzyme inhibitor, a common mechanism for phenolic compounds. mdpi.com Screening against classes of enzymes such as carbonic anhydrases or acetylcholinesterase could yield promising results. mdpi.com Given the prevalence of aminophenol structures in medicinal chemistry, investigating interactions with kinases, proteases, and G-protein coupled receptors is also a logical step.
Beyond direct target interaction, research should delve into the compound's influence on major regulatory pathways. preprints.org Many bioactive phytochemicals modulate pathways like the Nrf2/Keap1 system, which is central to cellular antioxidant response, and the NF-κB pathway, a key regulator of inflammation. preprints.org Elucidating whether this compound interacts with these or other metabolic pathways could reveal its potential for treating diseases related to oxidative stress and inflammation. mdpi.compnas.org
| Potential Target Class | Specific Examples | Rationale for Investigation |
| Enzymes | Carbonic Anhydrase, Acetylcholinesterase, α-amylase, α-glucosidase nih.govmdpi.com | Bromophenol and aminophenol derivatives have shown inhibitory activity against these enzymes. |
| Kinases/Proteases | Various cancer-related kinases | Common targets for phenolic compounds in anticancer drug discovery. |
| Cellular Pathways | Nrf2/Keap1, NF-κB, MAPKs preprints.org | Phenolic compounds are known modulators of these critical pathways involved in oxidative stress and inflammation. |
| Microbial Targets | Bacterial and fungal strains asianpubs.org | The structural motifs suggest potential for antimicrobial activity. |
Development of Advanced Analytical Techniques for Compound Characterization and Quantification in Complex Biological Matrices
To support preclinical and potential clinical studies, robust and sensitive analytical methods for the detection and quantification of this compound in complex biological matrices such as blood, plasma, and urine are essential. iss.it The development of such methods is a key area for future research.
High-performance liquid chromatography (HPLC) coupled with various detectors is a standard and powerful tool for the analysis of phenolic compounds. mdpi.com A promising approach would be the development of a specific HPLC method with diode-array detection (HPLC-DAD) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.commdpi.com These hyphenated techniques are well-suited for separating the target compound from endogenous interferences in biological samples. mdpi.com
Method development would involve optimizing several stages, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. iss.itnih.gov Validation of the method according to established guidelines would ensure its accuracy, precision, and reliability for pharmacokinetic and metabolic studies.
| Analytical Technique | Key Parameters for Development | Typical Performance for Phenolic Compounds |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) iss.itnih.gov | Recovery rates often range from 79% to 95%. mdpi.com |
| Chromatography | HPLC with Reversed-Phase (RP) columns mdpi.com | Efficient separation from matrix components. |
| Detection | Mass Spectrometry (MS/MS), Diode-Array Detection (DAD) mdpi.commdpi.com | Limits of Quantification (LOQ) can reach the low ng/L range. mdpi.com |
| Method Validation | Linearity, Accuracy, Precision, Stability mdpi.com | Correlation coefficients (r²) for linearity are typically >0.999. mdpi.com |
Cross-Disciplinary Research Initiatives in Chemical Biology and Materials Science
The versatile structure of this compound makes it an attractive candidate for cross-disciplinary research, particularly in the fields of chemical biology and materials science.
In chemical biology, this compound could be developed into a molecular probe to investigate biological processes. By synthesizing derivatives with reporter tags (e.g., fluorescent dyes) or reactive handles (e.g., photoaffinity labels), researchers could track the compound's distribution within cells and identify its specific molecular binding partners, providing deeper insight into its mechanism of action. researchgate.net
In materials science, the phenolic hydroxyl and secondary amine groups offer reactive sites for incorporation into polymers or for surface functionalization of nanomaterials. This could lead to the development of novel materials with enhanced properties. For instance, integrating the compound into a polymer backbone could create materials with inherent antioxidant or antimicrobial properties for applications in food packaging or medical devices. The study of its crystal packing and intermolecular interactions, through techniques like Hirshfeld surface analysis, could also inform the design of novel crystalline materials. capes.gov.br
Computational Design and Optimization of Novel Analogues
Computational chemistry and molecular modeling offer powerful tools for the rational design and optimization of novel analogues of this compound with improved activity and pharmacokinetic profiles. researchgate.net Future research should leverage these in silico techniques to guide synthetic efforts, saving time and resources.
Quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate structural features with biological activity. nih.govumsha.ac.ir These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. researchgate.net
Molecular docking simulations can predict how analogues of the compound bind to the active sites of specific protein targets. nih.gov This provides insights into the key molecular interactions responsible for binding affinity and can guide modifications to the compound's structure to enhance this interaction. Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to evaluate the drug-likeness and potential liabilities of new designs at an early stage. nih.gov
| Computational Method | Application in Analogue Design | Desired Outcome |
| Molecular Docking | Predict binding modes and affinities of analogues to specific biological targets (e.g., enzymes). nih.gov | Identify structural modifications that enhance binding and potency. |
| QSAR | Develop predictive models linking chemical structure to biological activity. umsha.ac.irresearchgate.net | Prioritize the synthesis of analogues with the highest predicted activity. |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov | Confirm stable binding interactions for lead candidates. |
| ADMET Prediction | Evaluate pharmacokinetic properties (e.g., absorption, metabolism, toxicity) in silico. nih.gov | Design analogues with improved drug-like properties and lower potential for toxicity. |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Limitations |
|---|---|---|---|
| Reductive Amination | 65–75 | NaBH₃CN, RT, 12h | Requires purified aldehyde |
| Grignard Reaction | 50–60 | Anhydrous THF, 0°C–reflux | Moisture-sensitive |
Advanced: How can computational methods predict the reactivity of the cyclopentylamino group?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic and steric effects of the cyclopentylamino group. For example:
- Electrostatic Potential Maps identify nucleophilic/electrophilic sites on the aromatic ring.
- Molecular Docking assesses binding affinity with biological targets (e.g., enzymes), leveraging the bromine atom’s electron-withdrawing effect to enhance interactions .
Studies on analogous compounds (e.g., bromo-fluorophenyl derivatives) show that substituents like bromine increase the compound’s stability in polar protic solvents, which can be validated using solvation free energy calculations .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves bond angles and spatial arrangement. For example, a similar compound (4-bromo-2-[(E)-iminomethyl]phenol) showed a dihedral angle of 8.2° between the aromatic ring and substituent .
- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 284 (C₁₂H₁₅BrNO) with fragmentation patterns confirming the cyclopentyl group .
Advanced: What are the challenges in thermodynamic studies of its reactions?
Methodological Answer:
Key challenges include:
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions but may mask intrinsic reactivity. Calorimetry (e.g., DSC) can quantify enthalpy changes during decomposition .
- Kinetic vs. Thermodynamic Control: In bromination reactions, competing pathways (e.g., para vs. ortho substitution) require time-resolved FTIR or UV-Vis spectroscopy to monitor intermediates .
- Data Contradictions: Discrepancies in reported activation energies (e.g., for hydrolysis) may arise from impurities or varying humidity levels. Cross-validation using multiple techniques (HPLC, GC-MS) is critical .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of brominated vapors.
- Storage: Store at 0–6°C in amber glass vials to prevent photodegradation and moisture absorption .
- First Aid: In case of skin contact, rinse with 10% ethanol-water solution (neutralizes phenolic residues) .
Advanced: How does the bromine substituent influence regioselectivity in electrophilic substitution?
Methodological Answer:
The bromine atom acts as a meta-directing group due to its -I (inductive) effect. For example:
- Nitration: Bromine deactivates the ring, directing incoming NO₂⁺ to the meta position relative to Br.
- Suzuki Coupling: Bromine’s leaving-group ability enables cross-coupling with aryl boronic acids. Kinetic studies show that Pd(PPh₃)₄ catalysts achieve >80% yield in THF at 80°C .
Q. Table 2: Regioselectivity in Electrophilic Reactions
| Reaction Type | Major Product | Yield (%) | Conditions |
|---|---|---|---|
| Nitration | 3-Nitro derivative | 55–60 | HNO₃, H₂SO₄, 0°C |
| Suzuki Coupling | Biaryl product | 80–85 | Pd(PPh₃)₄, THF, 80°C |
Basic: How is the purity of the compound validated?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm. Retention time (8–10 min) and peak area (>95%) indicate purity .
- Elemental Analysis: Match experimental C/H/N/Br values to theoretical (e.g., C: 50.55%, H: 5.32%) .
Advanced: What role does steric hindrance play in its biological activity?
Methodological Answer:
The cyclopentyl group creates steric hindrance, limiting access to enzymatic active sites. For example:
- Antimicrobial Studies: Larger substituents reduce diffusion through bacterial cell walls, as observed in 4-bromo-2,5-dimethoxyphenethylamine derivatives .
- Docking Simulations: Molecular dynamics (MD) show that the cyclopentyl group stabilizes hydrophobic pockets in cytochrome P450 enzymes, modulating metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
